4-(Pentafluorosulfur)-DL-phenylalanine 4-(Pentafluorosulfur)-DL-phenylalanine
Brand Name: Vulcanchem
CAS No.: 1266124-33-7
VCID: VC2708149
InChI: InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F
Molecular Formula: C9H10F5NO2S
Molecular Weight: 291.24 g/mol

4-(Pentafluorosulfur)-DL-phenylalanine

CAS No.: 1266124-33-7

VCID: VC2708149

Molecular Formula: C9H10F5NO2S

Molecular Weight: 291.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Pentafluorosulfur)-DL-phenylalanine - 1266124-33-7

Description

4-(Pentafluorosulfur)-DL-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It features a pentafluorosulfur group attached to the aromatic ring, which significantly alters its chemical properties and biological interactions compared to its parent compound, phenylalanine. The molecular formula for this compound is C9H10F5NO2S, and its molecular weight is approximately 291.24 g/mol .

Biological and Chemical Significance

The presence of the pentafluorosulfur group in 4-(Pentafluorosulfur)-DL-phenylalanine could potentially impact protein folding, stability, and interactions with other molecules. Researchers might explore incorporating this compound into proteins to study these effects and design novel proteins with desired properties. Additionally, the unique structure of this compound could make it a scaffold for drug discovery, aiming to develop molecules that interact with specific enzymes or receptors for therapeutic purposes.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
DL-PhenylalanineBasic amino acid structurePrecursor for neurotransmitters
4-Fluoro-DL-phenylalanineFluorinated at para positionModerately affects protein synthesis
4-Azido-L-phenylalanineAzido group instead of fluorinatedUsed in bioconjugation techniques
4-(Pentafluorosulfur)-DL-phenylalaninePentafluorosulfur group attached to the aromatic ringAlters chemical reactivity and biological interactions

4-(Pentafluorosulfur)-DL-phenylalanine stands out due to its pentafluorosulfur moiety, which significantly alters its chemical reactivity and potential biological interactions compared to other fluorinated or modified phenylalanine derivatives.

Future Directions

Future research should focus on exploring the biological activities of 4-(Pentafluorosulfur)-DL-phenylalanine, including its potential as a scaffold for drug discovery and its effects on protein structure and function. Additionally, studies on its metabolic stability and pharmacokinetics would be valuable in assessing its therapeutic potential.

CAS No. 1266124-33-7
Product Name 4-(Pentafluorosulfur)-DL-phenylalanine
Molecular Formula C9H10F5NO2S
Molecular Weight 291.24 g/mol
IUPAC Name 2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid
Standard InChI InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)
Standard InChIKey AOHKRFDNEZJUEK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F
PubChem Compound 66523517
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator